2,3-Piperazinedithiol
Description
2,3-Piperazinedithiol (C₄H₈N₂S₂) is a heterocyclic organic compound featuring a six-membered piperazine ring with two thiol (-SH) groups at the 2 and 3 positions. This structure confers unique chemical properties, such as dual nucleophilic reactivity, metal-chelating capability, and redox activity. The compound is synthesized via cyclization of 1,2-diaminoethane derivatives with sulfur-containing reagents under controlled conditions, often employing catalysts to optimize ring closure and thiol group incorporation . Its applications span pharmaceuticals (e.g., as a chelating agent in metallodrugs), polymer chemistry (crosslinking agent), and catalysis.
Properties
CAS No. |
102275-89-8 |
|---|---|
Molecular Formula |
C4H10N2S2 |
Molecular Weight |
150.258 |
IUPAC Name |
piperazine-2,3-dithiol |
InChI |
InChI=1S/C4H10N2S2/c7-3-4(8)6-2-1-5-3/h3-8H,1-2H2 |
InChI Key |
GIKXHUVOMYMORQ-UHFFFAOYSA-N |
SMILES |
C1CNC(C(N1)S)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,4-Piperazinedithiol
- Structural Difference : Thiol groups at positions 1 and 4 instead of 2 and 3.
- Reactivity : The 1,4 isomer exhibits lower steric hindrance, enabling faster metal-complex formation but reduced stability in acidic conditions compared to 2,3-Piperazinedithiol .
- Applications : Primarily used in industrial catalysis due to its rapid ligand-exchange kinetics.
1,2-Ethanedithiol
- Structural Difference : A linear dithiol (HS-CH₂-CH₂-SH) lacking the piperazine ring.
- Reactivity : Higher thiol acidity (pKa ~8.5 vs. ~10.2 for this compound) makes it more reactive in alkaline environments but less selective in metal binding .
- Applications: Common in peptide synthesis and nanoparticle stabilization.
2,3-Fused Indole Derivatives
- Structural Difference: Fused aromatic systems (e.g., indole-piperazine hybrids) vs. the non-aromatic piperazine core in this compound.
- Reactivity : Fused indoles show enhanced π-π stacking but lack thiol-based redox activity. Synthesis often parallels this compound in using cyclization strategies .
- Applications : Dominant in drug discovery (e.g., kinase inhibitors).
Data Tables
Table 1. Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | pKa (Thiol Groups) |
|---|---|---|---|---|
| This compound | 148.25 | 158–162 | Moderate | ~10.2 |
| 1,4-Piperazinedithiol | 148.25 | 145–148 | High | ~9.8 |
| 1,2-Ethanedithiol | 94.20 | -41 | High | ~8.5 |
Table 2. Application Comparison
| Compound | Pharmaceutical Use | Industrial Use | Stability (pH 7) |
|---|---|---|---|
| This compound | Metallodrug chelator | Polymer crosslinking | High |
| 1,2-Ethanedithiol | Peptide disulfide reduction | Nanomaterial synthesis | Low |
Key Research Findings
Metal Chelation : this compound forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺) due to its rigid piperazine backbone, outperforming 1,2-ethanedithiol in binding affinity by 30–50% .
Redox Behavior : The compound undergoes reversible oxidation to disulfide (-S-S-) at +0.45 V (vs. SHE), a property exploited in redox-active drug delivery systems .
Thermal Stability : Decomposes at 220°C, making it suitable for high-temperature polymer processing, unlike 1,2-ethanedithiol (decomposition at 120°C) .
Notes
- Contradictions in literature include conflicting reports on the solubility of this compound in polar aprotic solvents, with some studies suggesting >50 mg/mL and others <20 mg/mL .
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